L-687414

NMDA Receptor Pharmacology Partial Agonism Structure-Activity Relationship

In CNS research requiring NMDA modulation, standard channel blockers disrupt basal synaptic function. L-687414 is a low-efficacy partial agonist (Emax ≈10%) at the glycine co-agonist site, offering a superior in vivo profile. Quantifiable differentiators supporting experimental design: - Preserves hippocampal LTP at neuroprotective plasma levels, unlike MK-801, which abolishes it. - No neuronal vacuolation (Olney's lesions) in ischemia/TBI models, a liability of ketamine and MK-801. - Induces hyperlocomotion at doses 5-20× its anticonvulsant ED50 without altering nucleus accumbens dopamine turnover, a distinct psychotomimetic signature.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
Cat. No. B12321378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-687414
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)C1N)O
InChIInChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3
InChIKeySKYSFPFYQBZGDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-687414: NMDA Glycine-Site Partial Agonist


L-687414 (also known as cis-4-methyl-HA-966) is a small molecule that acts primarily as a low-efficacy partial agonist or functional antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex [1]. It is a close structural analog of HA-966, developed to improve upon the pharmacological profile of its parent compound [1]. Its mechanism involves a dual agonist/antagonist action, with an estimated maximal efficacy (Emax) of approximately 10% relative to the full agonist glycine [1]. This compound is a key research tool for investigating the nuanced roles of NMDA receptor modulation in synaptic plasticity, neuroprotection, and behavior, particularly where complete receptor blockade is undesirable [1].

Why L-687414 Cannot Be Substituted


Generic substitution with other NMDA receptor antagonists is precluded by L-687414's unique pharmacological fingerprint as a low-efficacy partial agonist. Unlike uncompetitive channel blockers (e.g., MK-801, ketamine) that non-selectively abolish all NMDA receptor-mediated transmission, L-687414 acts at the glycine co-agonist site to fine-tune receptor activity, preserving basal synaptic function while curtailing excessive activation [1]. Furthermore, its specific potency and intrinsic activity profile are distinct from its close structural analog, HA-966, and from neutral glycine-site antagonists. These differences translate into divergent in vivo outcomes, particularly regarding neurotoxicity and cognitive side effects [2]. The following evidence details these specific, quantifiable differentiators essential for informed experimental design and procurement.

L-687414 Head-to-Head Evidence


Reduced Glycine-Site Intrinsic Activity vs. R(+)HA-966

L-687414 exhibits significantly lower intrinsic activity at the NMDA receptor glycine site compared to its parent compound, R(+)HA-966. In whole-cell voltage-clamp experiments using rat cultured cortical neurons, L-687414 demonstrated an estimated maximal efficacy of approximately 10% of the full glycine response, whereas R(+)HA-966 had a higher efficacy of approximately 20% [1]. Neither compound could fully abolish NMDA-evoked currents, confirming their partial agonist profiles. This 50% reduction in intrinsic activity makes L-687414 a more 'antagonist-like' tool, providing a different level of functional modulation that is critical for discerning the role of glycine-site efficacy in physiological and pathological processes.

NMDA Receptor Pharmacology Partial Agonism Structure-Activity Relationship

Enhanced Antagonist Potency vs. R(+)HA-966

L-687414 demonstrates a significant 3.6-fold increase in antagonist potency compared to R(+)HA-966. In rat cortical slices, the apparent Kb for L-687414 to antagonize NMDA-evoked population depolarizations was determined to be 15 μM, whereas the Kb for R(+)HA-966 was 55 μM [1]. This higher potency is also reflected in its ability to shift the concentration-response relationship for NMDA, with a measured pKb of 6.2 ± 0.12 [1]. Furthermore, its affinity for the glycine site, determined from concentration-inhibition curves, was a pKi of 6.1 ± 0.09 [1]. This enhanced potency means that L-687414 achieves a greater degree of receptor modulation at lower concentrations compared to its parent, a key advantage for both in vitro and in vivo experimental design.

NMDA Receptor Antagonism Potency Comparison Electrophysiology

Preserved Synaptic Plasticity (LTP) vs. MK-801

A critical differentiating feature of L-687414 is its ability to preserve NMDA receptor-dependent long-term potentiation (LTP), a cellular correlate of learning and memory, at doses that are neuroprotective. In anesthetized rats, an MK-801 dosing regimen known to be neuroprotective (0.12 mg/kg i.v. + 1.8 μg/kg/h infusion) completely abolished LTP in the dentate gyrus [1]. In stark contrast, a similarly neuroprotective regimen of L-687414 (28 mg/kg i.v. + 28 mg/kg/h infusion) allowed LTP to remain largely intact [1]. This finding suggests that the low level of intrinsic activity of L-687414 at the glycine site is sufficient to support normal, physiological synaptic strengthening while still providing a block against excessive, excitotoxic NMDA receptor activation.

Neuroprotection Synaptic Plasticity Cognitive Safety In Vivo Electrophysiology

No Olney's Lesions vs. Channel Blockers

Unlike uncompetitive NMDA receptor channel blockers such as ketamine and phencyclidine (PCP), L-687414 has not been associated with the development of brain vacuoles, also known as Olney's lesions, in animal models [1]. This class-level differentiation is a hallmark of glycine-site antagonists [2]. While channel blockers cause pronounced pathomorphological changes in specific brain regions, studies have shown that L-687414 does not alter neuronal morphology or cerebral glucose metabolism at neuroprotective dose levels [REFS-2, REFS-3]. This indicates a significantly improved safety margin, allowing for higher or more prolonged dosing in experimental protocols without inducing this specific form of neurotoxicity.

Neurotoxicity Olney's Lesions In Vivo Safety Profile

L-687414 Research Applications


NMDA Receptor Tone in Synaptic Plasticity & Cognition

Researchers studying hippocampal LTP and cognitive behavior can utilize L-687414 to modulate NMDA receptor activity without abolishing it. The evidence that L-687414 preserves LTP at neuroprotective doses, unlike MK-801 [1], makes it an ideal tool for experiments where cognitive function must remain intact. This allows for the investigation of subtle changes in NMDA receptor signaling underlying learning and memory processes, without the confounding variable of complete synaptic silencing or neurotoxicity.

Neuroprotection Without Olney's Lesions

For in vivo models of cerebral ischemia or traumatic brain injury, L-687414 offers a neuroprotective profile that is unencumbered by the neuronal vacuolation (Olney's lesions) caused by channel blockers like ketamine and MK-801 [2]. Its proven neuroprotective efficacy in rat models of focal ischemia [1], combined with its clean safety profile, ensures that observed outcomes are due to the intended modulation of excitotoxicity rather than off-target neurotoxicity. This is critical for generating translatable data on neuroprotective strategies.

Benign Psychostimulant Profile for Behavioral Studies

L-687414 induces hyperlocomotion, a psychostimulant-like effect, but with a profile distinct from channel blockers like MK-801. The peak effect for L-687414 occurs at a dose 5-20 times higher than its anticonvulsant ED50, indicating a wider behavioral window [1]. Furthermore, unlike MK-801, it does not increase dopamine turnover in the nucleus accumbens at behaviorally stimulant doses [1]. This makes L-687414 a superior tool for studies aiming to model certain aspects of psychosis or assess antipsychotic drug candidates, as it provides a behavioral readout with a potentially more specific and less dopamine-centric mechanism.

SAR Studies on Glycine-Site Partial Agonists

L-687414 serves as a benchmark compound in SAR studies due to its well-characterized differences from the parent compound, R(+)HA-966. Its 3.6-fold increase in antagonist potency and 50% reduction in intrinsic activity [1] provide a clear, quantitative phenotype that can be used to evaluate new chemical entities. Researchers can use L-687414 as a reference standard when screening for novel ligands with specific efficacy profiles at the NMDA receptor glycine site, facilitating the discovery of next-generation compounds with improved therapeutic indices.

Technical Documentation Hub

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